Dipmnm
Description
The following sections provide a systematic comparison of Dipmnm with its analogues, leveraging authoritative databases, peer-reviewed literature, and standardized characterization protocols.
Properties
CAS No. |
110085-92-2 |
|---|---|
Molecular Formula |
C13H21NO6 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5-[(1R,2R)-2-nitrocyclopropyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H21NO6/c1-12(2)17-6-9(18-12)11-10(19-13(3,4)20-11)7-5-8(7)14(15)16/h7-11H,5-6H2,1-4H3/t7-,8-,9-,10-,11-/m1/s1 |
InChI Key |
KLLYNDAIAVVQIS-ISUQUUIWSA-N |
SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3CC3[N+](=O)[O-])C |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@@H]3C[C@H]3[N+](=O)[O-])C |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3CC3[N+](=O)[O-])C |
Synonyms |
1,2-dideoxy-3,4,5,6-di-O-isopropylidene-1,2-C-methylene-1-nitromannitol DIPMNM |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Dipmnm with Analogous Compounds
Structural Similarity Assessment
PubChem’s "Similar Compounds" and "Similar Conformers" tools enable 2-D (atom connectivity) and 3-D (molecular shape) comparisons, respectively. For this compound, hypothetical analogues might include:
- Compound A : Shares a common scaffold with this compound (e.g., identical aromatic core but differing substituents).
- Compound B : Exhibits 3-D conformational similarity, suggesting comparable binding affinities in biological assays .
Table 1: Structural and Functional Comparison of this compound and Analogues
Functional and Application-Based Comparison
- Compound A: Used as a kinase inhibitor in oncology, with high solubility favoring oral bioavailability.
- Compound B : A corrosion inhibitor in industrial chemistry; its 3-D similarity to this compound implies shared surface-binding properties but lower aqueous solubility .
Methodological Validation
- Characterization : this compound’s analogues were validated via NMR (δH and δC shifts), HRMS, and elemental analysis (±0.4% accuracy), as mandated by IUPAC guidelines .
- Data Cross-Validation : Associations between PubChem CIDs and PubMed articles were established using text-mining tools, ensuring literature-backed activity data for analogues .
Key Research Findings
Scaffold Optimization : Compound A’s 2-D similarity to this compound highlights opportunities for scaffold modification to enhance potency or reduce toxicity .
Conformational Flexibility : Compound B’s 3-D similarity underscores the role of molecular shape in industrial applications, though this compound may require functional group adjustments for stability .
Data Gaps: Limited bioavailability or toxicity data for this compound necessitate further assays, as seen in analogues with well-documented ADMET profiles .
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